molecular formula C9H6BrClF3NO B2861960 N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide CAS No. 218288-14-3

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide

Cat. No. B2861960
CAS RN: 218288-14-3
M. Wt: 316.5
InChI Key: TUXNWIBGQYIZRA-UHFFFAOYSA-N
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Description

“N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It contains a benzene ring substituted with a trifluoromethyl group and a bromine atom .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a trifluoromethyl group and a bromine atom . The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 282.06 g/mol . The exact physical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Drug Development

The trifluoromethyl group in compounds like N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide is significant in pharmaceutical chemistry. This group is known for enhancing the biological activity and metabolic stability of drug molecules . The compound can be used as a precursor in synthesizing various pharmacologically active molecules that may exhibit improved efficacy and safety profiles.

Protein Studies via 19F NMR

The trifluoromethyl tag of this compound is useful in 19F NMR studies to investigate protein structures and dynamics. The sensitivity of the fluorine nucleus in NMR allows for the elucidation of distinct protein conformers or states, which is crucial for understanding protein function and interaction .

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

N-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClF3NO/c10-5-1-2-7(15-8(16)4-11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXNWIBGQYIZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide

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